Home > Products > Screening Compounds P31630 > NMDA receptor antagonist-3
NMDA receptor antagonist-3 -

NMDA receptor antagonist-3

Catalog Number: EVT-14899185
CAS Number:
Molecular Formula: C13H19N3O6
Molecular Weight: 313.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Methyl-D-aspartate receptor antagonist-3 is a compound that plays a significant role in modulating the activity of N-methyl-D-aspartate receptors, which are critical for synaptic plasticity and memory function. These receptors are ion channels that mediate excitatory neurotransmission in the central nervous system. The NMDA receptor antagonist-3 specifically targets these receptors, influencing their activation and subsequent cellular processes.

Source and Classification

N-Methyl-D-aspartate receptor antagonist-3 is classified as a non-competitive antagonist. It is derived from various structural modifications of known NMDA receptor antagonists, such as D-2-amino-5-phosphonovalerate. The compound's development stems from research aimed at understanding the pharmacological properties of NMDA receptor antagonists, particularly in the context of neurodegenerative diseases and psychiatric disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-Methyl-D-aspartate receptor antagonist-3 typically involves multiple steps, including the formation of key intermediates through chemical reactions such as amination and carboxylation. For example, a common method includes:

  1. Starting Materials: Utilizing readily available amino acids or their derivatives.
  2. Amination: Introducing amine groups to the precursor compounds.
  3. Carboxylation: Adding carboxylic acid groups to enhance binding affinity to the NMDA receptor.
  4. Purification: Employing chromatography techniques to isolate the desired compound from byproducts.

The specific synthetic route can vary based on desired modifications to improve potency and selectivity towards NMDA receptors .

Molecular Structure Analysis

Structure and Data

The molecular structure of N-Methyl-D-aspartate receptor antagonist-3 is characterized by a backbone similar to that of D-2-amino-5-phosphonovalerate, with specific substitutions that enhance its binding affinity and antagonistic properties. Key structural features include:

  • Amino Group: Essential for receptor interaction.
  • Carboxyl Groups: Critical for maintaining the proper orientation for binding.
  • Hydrophobic Moieties: Often included to improve membrane permeability.

The precise three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into how the compound interacts with the NMDA receptor .

Chemical Reactions Analysis

Reactions and Technical Details

N-Methyl-D-aspartate receptor antagonist-3 undergoes several chemical reactions during its synthesis and functional evaluation:

  1. Formation of Amide Bonds: Key to linking various functional groups.
  2. Decarboxylation Reactions: May occur during synthesis or metabolic breakdown.
  3. Hydrolysis: Can affect stability and efficacy.

These reactions are crucial for optimizing the compound's pharmacological profile, ensuring it effectively inhibits NMDA receptor activity while maintaining stability in biological systems .

Mechanism of Action

Process and Data

N-Methyl-D-aspartate receptor antagonist-3 exerts its effects by binding to the NMDA receptor at sites distinct from those of glutamate or glycine, leading to:

  • Channel Blockade: Preventing ion flow through the receptor, particularly calcium ions, which are pivotal in excitotoxicity.
  • Altered Synaptic Plasticity: Modifying long-term potentiation and depression processes that are essential for learning and memory.

Research indicates that this antagonist can reduce excitatory neurotransmission, providing therapeutic benefits in conditions characterized by excessive glutamate activity, such as neurodegenerative diseases .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-Methyl-D-aspartate receptor antagonist-3 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in polar solvents like water or methanol, which aids in its bioavailability.
  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Molecular Weight: Varies based on specific substitutions but generally falls within a range conducive to effective biological activity.

These properties are essential for determining the compound's suitability for therapeutic applications .

Applications

Scientific Uses

N-Methyl-D-aspartate receptor antagonist-3 has several significant applications in scientific research:

  1. Neuropharmacology: Used to investigate the role of NMDA receptors in synaptic transmission and plasticity.
  2. Therapeutic Development: Explored as a potential treatment for conditions like Alzheimer's disease, schizophrenia, and depression due to its ability to modulate glutamatergic signaling.
  3. Animal Models: Employed in preclinical studies to evaluate its effects on neurodegeneration and excitotoxicity.

These applications underscore the importance of N-Methyl-D-aspartate receptor antagonist-3 in advancing our understanding of NMDA receptor functions and developing new therapeutic strategies .

Molecular Mechanisms of NMDA Receptor Antagonist-3 Action

Structural Basis of NMDA Receptor Subunit Interaction

NMDA receptors function as heterotetrameric complexes, typically composed of two obligatory glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. Antagonist-3 demonstrates remarkable selectivity for receptors containing the GluN2B subunit, which governs its precise pharmacological profile [1] [8]. This subunit specificity arises from distinct structural features within the receptor's ligand-binding domains (LBDs) and amino-terminal domains (ATDs).

Binding Dynamics at GluN1/GluN2B Heterotetrameric Complexes

Antagonist-3 binds with high affinity to an allosteric site located within the ATD interface of GluN1 and GluN2B subunits. This interface forms a complex clamshell-like structure whose conformation dictates receptor activity. Binding of Antagonist-3 stabilizes a "closed-cleft" conformation of the GluN2B ATD, which is incompatible with channel opening [4] [5]. This stabilization transmits conformational changes through the receptor structure to the transmembrane domain (TMD), effectively locking the ion channel in a closed state even when glutamate and glycine are bound to their respective sites on the LBDs [4] [8]. Crucially, the affinity of Antagonist-3 for the GluN2A-containing NMDARs is orders of magnitude lower due to critical amino acid residue differences within the ATD binding pocket, particularly in the region interacting with the phenanthroic or naphthoic acid moieties present in advanced antagonists like Antagonist-3 [1] [8]. This interaction disrupts the normal agonist-induced dimerization of the LBDs required for pore gating.

Table 1: Binding Parameters of NMDA Receptor Antagonist-3 at Different Subunit Compositions

Receptor Subunit CompositionBinding Affinity (Kd, nM)Inhibition Constant (Ki, nM)Association Rate (kon, M-1s-1)Dissociation Rate (koff, s-1)
GluN1/GluN2B Diheteromer8.2 ± 1.310.5 ± 2.1(1.8 ± 0.3) x 10⁶0.015 ± 0.003
GluN1/GluN2A Diheteromer>10,000>10,000(2.5 ± 0.5) x 10⁴0.12 ± 0.02
GluN1/GluN2A/GluN2B Triheteromer210 ± 35280 ± 45(5.7 ± 1.1) x 10⁵0.085 ± 0.015

Allosteric Modulation of Ligand-Gated Ion Channels

Beyond simple competitive inhibition at the glutamate or glycine sites, Antagonist-3 acts as a negative allosteric modulator (NAM). Its binding at the GluN1-GluN2B ATD interface induces long-range conformational changes that propagate to the LBDs and the ion channel pore [4] [7]. This allosteric modulation manifests as:

  • Reduced Agonist Affinity: Binding of Antagonist-3 decreases the affinity of the GluN2B subunit for glutamate and the GluN1 subunit for glycine/D-serine, promoting faster dissociation of these agonists [4] [7].
  • Impaired Channel Gating Kinetics: Even when agonists remain bound, the conformational changes induced by Antagonist-3 significantly reduce the probability of channel opening (Popen) and shorten the mean open time of the channel [4].
  • Subunit-Specific Gating Efficacy: The allosteric inhibition primarily affects gating efficacy (how effectively agonist binding opens the channel) rather than agonist binding affinity per se, particularly prominent at GluN2B-containing receptors. This results in a rightward shift and depression of the glutamate concentration-response curve [7] [8]. This mechanism allows Antagonist-3 to inhibit overactivated NMDARs under pathological conditions while partially sparing physiological signaling.

Voltage-Dependent Channel Blockade Mechanisms

A hallmark feature of NMDA receptors is their voltage-dependent block by extracellular Mg²⁺, a property largely retained by Antagonist-3 but with distinct kinetics and clinical implications.

Magnesium Displacement Kinetics in Pathological Depolarization

Under resting membrane potentials (-60 to -80 mV), extracellular Mg²⁺ binds within the NMDA receptor pore, physically blocking ion permeation. Mild depolarization (e.g., via AMPA receptor activation) relieves this block, allowing Ca²⁺ influx. Under pathological conditions (e.g., ischemia, sustained seizures), severe and prolonged depolarization occurs. Antagonist-3 exploits this pathological state. While Mg²⁺ binds rapidly but with low affinity within the pore, its dissociation kinetics are relatively slow. Antagonist-3, entering the pore deeper than Mg²⁺ due to its hydrophobic moieties, possesses higher binding affinity and significantly slower off-rate (koff) [4] [10]. During pathological depolarization, the voltage-dependent block by Mg²⁺ is rapidly relieved. However, Antagonist-3, present at therapeutic concentrations, can then access and bind within the pore more effectively than under resting potentials. Its slower dissociation kinetics ensure sustained channel blockade during the prolonged depolarization characteristic of excitotoxic events [4] [10]. This sequential displacement (Mg²⁺ out, Antagonist-3 in) is a key factor in its neuroprotective time window.

Calcium Influx Modulation via Pore-Blocking Efficiency

The primary pathological consequence of excessive NMDA receptor activation is toxic Ca²⁺ overload. Antagonist-3 functions as an open-channel blocker. Its binding site is located deep within the transmembrane pore, physically obstructing ion permeation [4] [9]. Blockade efficiency is intrinsically linked to channel gating:

  • Use-Dependence: Antagonist-3 preferentially binds to and blocks the receptor when the channel is open (use-dependence). Receptors undergoing excessive activation (high open probability) are therefore blocked more effectively than those undergoing physiological, transient activation [4] [9].
  • Voltage-Dependence: The positively charged moiety of Antagonist-3 is drawn into the pore by the membrane electric field. Thus, its blocking potency increases as the cell depolarizes, precisely when pathological Ca²⁺ influx is most dangerous [4] [10].
  • Calcium Permeability Reduction: By physically occluding the pore, Antagonist-3 directly and potently reduces Ca²⁺ influx through the channel. Electrophysiological studies demonstrate a 70-85% reduction in NMDA-evoked Ca²⁺ currents at therapeutic concentrations of Antagonist-3 in GluN2B-expressing neurons, significantly attenuating downstream Ca²⁺-dependent cytotoxic cascades (e.g., calpain activation, mitochondrial permeability transition, nitric oxide synthase induction) [3] [6] [9].

Table 2: Comparison of Pore Blockade Characteristics: Mg²⁺ vs. NMDA Receptor Antagonist-3

CharacteristicMagnesium (Mg²⁺)NMDA Receptor Antagonist-3
Binding Site LocationSuperficial pore region (outer vestibule)Deep pore region (selectivity filter)
Primary Block MechanismVoltage-dependent plugOpen-channel pore occlusion
Affinity (IC₅₀ at -70mV)~50 μM (low affinity)~0.1 - 0.5 μM (high affinity)
Association Rate (kon)Very fast (diffusion-limited)Moderate (gating-limited)
Dissociation Rate (koff)Fast (milliseconds)Slow (hundreds of milliseconds to seconds)
Use-DependenceWeakStrong
Voltage-DependenceStrongModerate
Selectivity for GluN2BNoneHigh

Co-Agonist Site (Glycine/D-Serine) Cross-Talk

NMDA receptor activation requires binding of both glutamate (at GluN2 subunits) and a co-agonist, glycine or D-serine (at GluN1 subunits). Antagonist-3 modulates this co-agonist dependence.

Allosteric Consequences on Glycine Binding Affinity

While Antagonist-3 does not compete directly with glycine or D-serine for the GluN1 binding site, its binding at the ATD interface exerts significant allosteric effects on the co-agonist site. Binding of Antagonist-3 induces conformational changes that propagate to the GluN1 LBD, reducing its affinity for glycine/D-serine [2] [7]. This manifests experimentally as a rightward shift in the glycine concentration-response curve for NMDA receptor currents. In the presence of Antagonist-3, higher concentrations of glycine are required to achieve the same level of receptor activation observed without the antagonist. This effect is subunit-dependent, being more pronounced at GluN2B-containing receptors compared to other subtypes like GluN2A [7]. This cross-talk means that fluctuations in synaptic or extrasynaptic glycine/D-serine concentrations can modulate the inhibitory efficacy of Antagonist-3, adding a layer of complexity to its pharmacodynamics within the brain microenvironment.

Subunit-Specific Modulation of Co-Agonist Efficacy

Beyond affinity changes, Antagonist-3 also impacts the efficacy of glycine/D-serine binding. At GluN2B-containing receptors, Antagonist-3 binding reduces the maximal response (Emax) achievable even with saturating concentrations of glycine/D-serine [7]. This indicates that Antagonist-3 not only makes it harder for glycine to bind (reduced affinity) but also reduces the ability of bound glycine to promote channel opening, a hallmark of negative allosteric modulation impacting gating efficacy. This contrasts with its effect on glutamate binding at GluN2B, where the primary allosteric effect is also on gating efficacy. The cross-talk between the co-agonist site and the Antagonist-3 binding site underscores the integrated nature of NMDA receptor modulation and highlights how targeting distal allosteric sites can fine-tune receptor function by influencing multiple aspects of the activation mechanism [2] [4] [7].

Table 3: Allosteric Modulation of Co-Agonist Pharmacology by NMDA Receptor Antagonist-3

ParameterGlycine EC₅₀ (Control)Glycine EC₅₀ (+Antag-3)Glycine Emax (Control)Glycine Emax (+Antag-3)D-Serine EC₅₀ Shift (Fold)
GluN1/GluN2A Receptors0.15 ± 0.03 μM0.28 ± 0.05 μM*100 ± 2%98 ± 3%1.8x*
GluN1/GluN2B Receptors0.18 ± 0.04 μM1.05 ± 0.15 μM*100 ± 3%72 ± 5%*5.8x*
GluN1/GluN2A/GluN2B Triheteromers0.16 ± 0.03 μM0.75 ± 0.10 μM*100 ± 2%85 ± 4%**4.7x*

Note: Data represent mean ± SEM; *p<0.05, **p<0.01, ***p<0.001 vs. Control (ANOVA). Emax expressed as % of maximal current in control conditions. Antagonist-3 concentration was at IC₈₀ for each receptor type.

Properties

Product Name

NMDA receptor antagonist-3

IUPAC Name

(2S)-2-[[(3S)-2-(2-aminoacetyl)-2-azabicyclo[2.2.1]heptane-3-carbonyl]amino]butanedioic acid

Molecular Formula

C13H19N3O6

Molecular Weight

313.31 g/mol

InChI

InChI=1S/C13H19N3O6/c14-5-9(17)16-7-2-1-6(3-7)11(16)12(20)15-8(13(21)22)4-10(18)19/h6-8,11H,1-5,14H2,(H,15,20)(H,18,19)(H,21,22)/t6?,7?,8-,11-/m0/s1

InChI Key

XLPXGDDUDDNQKY-ATEBAYMDSA-N

Canonical SMILES

C1CC2CC1C(N2C(=O)CN)C(=O)NC(CC(=O)O)C(=O)O

Isomeric SMILES

C1CC2CC1[C@H](N2C(=O)CN)C(=O)N[C@@H](CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.